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This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 3-(Methylamino)-4-nitrobenzoic acid. Designed for researchers,

scientists, and professionals in drug development, this document outlines the core principles

and expected data from key analytical techniques, even in the absence of extensive publicly

available experimental spectra for this specific molecule. By integrating theoretical knowledge

with data from analogous compounds, this guide offers a robust framework for the structural

elucidation and verification of 3-(Methylamino)-4-nitrobenzoic acid.

Introduction: The Molecular Profile
3-(Methylamino)-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with the

molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol [1][2]. Its structure,

featuring a benzoic acid core with a methylamino group at position 3 and a nitro group at

position 4, makes it a molecule of interest in synthetic chemistry and potentially as a building

block in pharmaceutical development. Accurate spectroscopic analysis is paramount to confirm

its identity, purity, and structure.

Below is a diagram of the molecular structure of 3-(Methylamino)-4-nitrobenzoic acid.

Caption: Molecular structure of 3-(Methylamino)-4-nitrobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is a fundamental technique for elucidating molecular structure in solution.

For 3-(Methylamino)-4-nitrobenzoic acid, both ¹H and ¹³C NMR are critical for confirming the

substitution pattern of the aromatic ring and the presence of the functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are

influenced by the electron-withdrawing nitro group and the electron-donating methylamino

group.

Expected ¹H NMR Spectral Data:

Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Carboxylic Acid (-

COOH)
> 10 Singlet (broad) 1H

Aromatic Proton (H-5) 7.8 - 8.2 Doublet 1H

Aromatic Proton (H-6) 7.5 - 7.9 Doublet of doublets 1H

Aromatic Proton (H-2) ~7.0
Singlet or narrow

doublet
1H

Amine Proton (-NH) 5.0 - 6.0 Singlet (broad) 1H

Methyl Protons (-CH₃) 2.8 - 3.2 Singlet 3H

Causality Behind Experimental Choices and Interpretation:

Solvent Selection: A deuterated polar solvent like DMSO-d₆ is a suitable choice due to the

compound's polarity and to ensure the exchangeable protons of the carboxylic acid and

amine are observable.
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Chemical Shifts: The nitro group's strong electron-withdrawing nature will deshield the ortho

proton (H-5), shifting it downfield. The methylamino group will have a shielding effect on its

ortho (H-2) and para (H-6) protons, shifting them upfield relative to the nitro-substituted

positions.

Coupling Constants: The coupling between adjacent aromatic protons (H-5 and H-6) would

result in a doublet and a doublet of doublets, respectively. The magnitude of the coupling

constant (J-value) would be typical for ortho-coupling (7-9 Hz).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Data:

Carbon Environment Expected Chemical Shift (δ, ppm)

Carboxylic Acid Carbonyl (-COOH) 165 - 175

Aromatic Carbon (C-4, attached to -NO₂) 145 - 155

Aromatic Carbon (C-3, attached to -NHCH₃) 140 - 150

Aromatic Carbon (C-1, attached to -COOH) 130 - 140

Aromatic Carbons (C-2, C-5, C-6) 110 - 130

Methyl Carbon (-CH₃) 25 - 35

Expertise in Interpretation:

The carbons directly attached to the electron-withdrawing nitro (C-4) and electron-donating

amino (C-3) groups will be significantly shifted downfield.

The carboxylic acid carbonyl carbon will appear at the lowest field.

The upfield methyl carbon signal will be sharp and distinct.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining

structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a

molecular ion peak at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular

weight of the compound[1]. High-resolution mass spectrometry (HRMS) would confirm the

elemental composition as C₈H₈N₂O₄.

Hypothetical Fragmentation Pathway:

A logical fragmentation pathway would involve the initial loss of neutral molecules like water

(H₂O) or carbon monoxide (CO) from the carboxylic acid group, or the loss of the nitro group

(NO₂).

[C₈H₈N₂O₄]⁺˙
m/z = 196

[M - OH]⁺
m/z = 179- OH

[M - NO₂]⁺
m/z = 150

- NO₂

[M - COOH]⁺
m/z = 151

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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